![molecular formula C20H16F7NO2 B15125963 6-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine](/img/structure/B15125963.png)
6-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine is a complex organic molecule characterized by the presence of trifluoromethyl groups, a fluorophenyl group, and an oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxazine ring: This can be achieved through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.
Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the fluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazine ring, leading to the formation of oxides or other oxygenated derivatives.
Reduction: Reduction reactions can target the oxazine ring or the aromatic rings, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups into the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated compounds with biological systems. Its trifluoromethyl groups are particularly useful for investigating the effects of fluorination on molecular recognition and binding.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features may impart unique pharmacological properties, making it a candidate for drug development.
Industry
In industry, (2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine can be used in the production of specialty chemicals and advanced materials. Its fluorinated aromatic rings provide desirable properties such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine involves its interaction with specific molecular targets. The trifluoromethyl groups and the fluorophenyl group can enhance binding affinity to certain proteins or enzymes, potentially modulating their activity. The oxazine ring may also play a role in the compound’s biological activity by interacting with nucleophilic sites in biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-[(1R)-1-[3,5-Dichlorophenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine: Similar structure but with dichlorophenyl groups instead of trifluoromethyl groups.
(2R)-2-[(1R)-1-[3,5-Dimethylphenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine: Similar structure but with dimethylphenyl groups instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in (2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to certain molecular targets. These features distinguish it from similar compounds and make it particularly valuable in various scientific and industrial applications.
Propriétés
IUPAC Name |
6-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,18H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOSCFXAHZBOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(=NCCO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
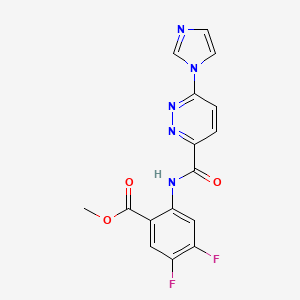
![2-(diaminomethylideneamino)-N-[1-[[2-[[2-[(1-hydroxy-4-methylsulfinylbutan-2-yl)-methylamino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B15125889.png)
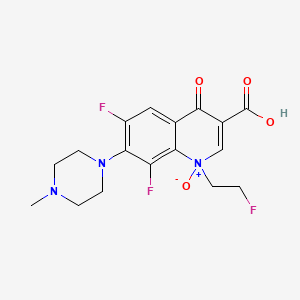
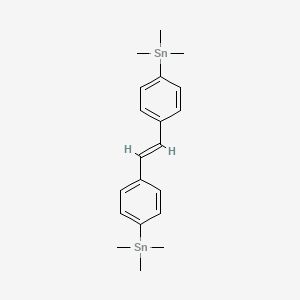
![[1-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate](/img/structure/B15125911.png)
![3,4,5-trihydroxy-6-[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]oxane-2-carboxylic acid](/img/structure/B15125913.png)
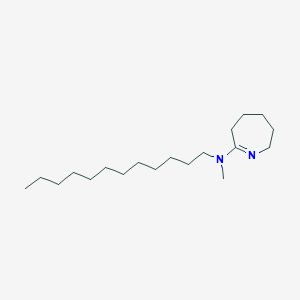
![4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline](/img/structure/B15125927.png)
![(3aR)-3aalpha,4,4aalpha,5,6,8,9,9a,10,10aalpha-Decahydro-9abeta-acetoxymethyl-8beta-hydroxy-3,5-bis(methylene)-6beta,9beta-epoxyfuro[2,3-h][3]benzoxepin-2(3H)-one](/img/structure/B15125933.png)
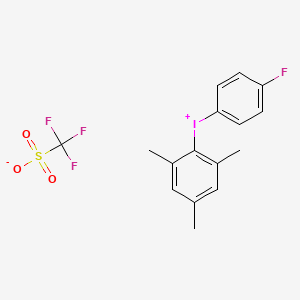
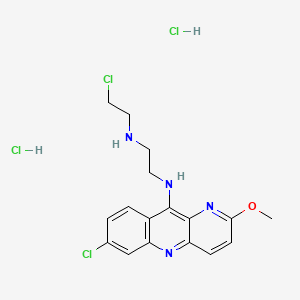
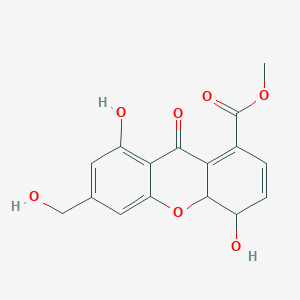
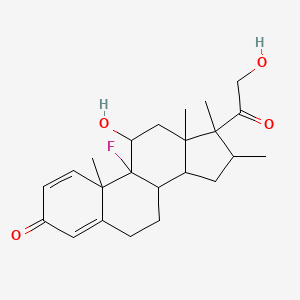
![magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B15125986.png)
